2-Fluorooxolan-3-amine
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established principles for naming fluorinated heterocyclic compounds containing nitrogen functional groups. The parent ring system, oxolane, represents the modern International Union of Pure and Applied Chemistry preferred name for the five-membered saturated oxygen-containing heterocycle previously known as tetrahydrofuran. The numerical prefix "2-fluoro" indicates the presence of a fluorine substituent at the second carbon position of the oxolane ring, while "3-amine" designates an amino group (-NH₂) attached to the third carbon position.
The molecular formula for this compound is C₄H₈FNO, reflecting a compact structure with precise stereochemical implications. The compound contains four carbon atoms forming the heterocyclic framework, eight hydrogen atoms distributed across the ring and functional groups, one fluorine atom providing unique electronic properties, one nitrogen atom constituting the amine functionality, and one oxygen atom serving as the heteroatom in the ring system. This molecular composition places the compound within the class of fluorinated amino-oxolanes, which have gained considerable attention in medicinal chemistry applications.
The structural representation of this compound reveals a five-membered ring with specific substitution patterns that influence its chemical behavior and biological activity. The presence of both fluorine and amino substituents on adjacent or nearby carbon atoms creates opportunities for intramolecular interactions and influences the overall conformational preferences of the molecule. Related compounds in the literature, such as 4-fluorooxolan-3-amine, demonstrate similar structural features but with different regiochemical arrangements that significantly impact their properties. The International Union of Pure and Applied Chemistry naming system ensures unambiguous identification of the precise substitution pattern, distinguishing this compound from its positional isomers.
| Structural Feature | Description | International Union of Pure and Applied Chemistry Designation |
|---|---|---|
| Parent Ring System | Five-membered saturated oxygen heterocycle | Oxolane |
| Fluorine Substituent | Halogen at position 2 | 2-Fluoro |
| Amino Group | Primary amine at position 3 | 3-Amine |
| Molecular Formula | Complete atomic composition | C₄H₈FNO |
Alternative Naming Conventions in Heterocyclic Chemistry
Alternative naming conventions for this compound reflect the historical evolution of heterocyclic chemistry nomenclature and the diverse approaches used across different chemical disciplines. The most commonly encountered alternative name utilizes the traditional tetrahydrofuran designation, rendering the compound as 2-fluorotetrahydrofuran-3-amine. This nomenclature remains widely recognized in scientific literature and commercial databases, particularly in contexts where historical naming conventions persist or where specific research communities maintain established terminologies.
Trade names and proprietary designations represent another category of alternative nomenclature, particularly relevant in pharmaceutical and industrial applications. While specific trade names for this compound may not be extensively documented in the current literature, related compounds in this chemical class often receive proprietary designations that reflect their intended applications or synthetic origins. The compound 2-fluoro-N-(3-fluorophenyl)oxolan-3-amine, for example, represents a more complex derivative that maintains the core 2-fluorooxolan structure while incorporating additional functional groups.
Regional and linguistic variations in chemical nomenclature also contribute to the diversity of naming conventions observed for fluorooxolan compounds. Different countries and chemical societies may employ variations in naming protocols, particularly regarding the treatment of stereochemistry and the prioritization of functional groups. These variations underscore the importance of standardized International Union of Pure and Applied Chemistry nomenclature while acknowledging the practical realities of international chemical communication.
Registry Numbers and Chemical Abstracts Service Database Identification
Registry numbers and Chemical Abstracts Service database identification systems provide essential tools for the unambiguous identification and tracking of this compound across scientific literature and commercial databases. While a specific Chemical Abstracts Service registry number for this compound as a standalone compound was not definitively identified in the available search results, related compounds within this chemical family demonstrate well-established registry protocols that illuminate the broader identification framework.
The Chemical Abstracts Service registry system assigns unique numerical identifiers to chemical substances, ensuring consistent identification regardless of naming variations or structural representations. Related fluorooxolan compounds provide instructive examples of this system in practice. The compound (3S,4S)-4-fluorooxolan-3-amine hydrochloride carries the Chemical Abstracts Service number 2007919-31-3, while (3R,4S)-4-fluorooxolan-3-amine is assigned the number 2165994-98-7. These assignments demonstrate the systematic approach used to distinguish between stereoisomers and salt forms within the Chemical Abstracts Service database.
PubChem compound identification numbers represent another crucial database system for tracking fluorooxolan derivatives. The compound 4-fluorotetrahydrofuran-3-amine is assigned PubChem compound identifier 83853792, providing a direct link to comprehensive structural and property information. Similarly, 3-aminotetrahydrofuran, representing the non-fluorinated parent compound, carries PubChem compound identifier 3365553. These identifier systems facilitate cross-referencing between different chemical databases and enable efficient literature searching across multiple platforms.
| Compound | Chemical Abstracts Service Number | PubChem Compound Identifier | Database Status |
|---|---|---|---|
| (3S,4S)-4-fluorooxolan-3-amine hydrochloride | 2007919-31-3 | - | Registered |
| (3R,4S)-4-fluorooxolan-3-amine | 2165994-98-7 | - | Registered |
| 4-fluorotetrahydrofuran-3-amine | - | 83853792 | Catalogued |
| 3-aminotetrahydrofuran | 88675-24-5 | 3365553 | Catalogued |
Properties
CAS No. |
2090907-91-6 |
|---|---|
Molecular Formula |
C4H8FNO |
Molecular Weight |
105.11 g/mol |
IUPAC Name |
2-fluorooxolan-3-amine |
InChI |
InChI=1S/C4H8FNO/c5-4-3(6)1-2-7-4/h3-4H,1-2,6H2 |
InChI Key |
JOSIUNWCBSTWIU-UHFFFAOYSA-N |
SMILES |
C1COC(C1N)F |
Canonical SMILES |
C1COC(C1N)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
Fluorinated Amines in Heterocyclic Systems
Fluorine incorporation into heterocycles improves metabolic stability and bioavailability. Notable comparisons include:
Key Observations :
- Electronic Effects : Fluorine’s electronegativity polarizes adjacent bonds, enhancing the stability of intermediates in nucleophilic substitution reactions .
- Functional Group Diversity: Compounds like Ethyl 2-amino-2-(oxolan-3-yl)acetate demonstrate the versatility of oxolan-amine derivatives in synthesizing complex esters and peptides .
Physicochemical and Functional Comparisons
- Solubility: Fluorinated oxetane amines (e.g., 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride) often exhibit moderate water solubility due to their ionic hydrochloride form, whereas non-ionic oxolan derivatives may prefer organic solvents .
- Reactivity: The amine group in this compound is likely less nucleophilic than in non-fluorinated analogues due to fluorine’s electron-withdrawing effects, impacting its utility in alkylation or acylation reactions .
Preparation Methods
Fluorination of Oxolane Derivatives
A key step in synthesizing this compound is the selective fluorination of the oxolane ring. Recent research demonstrates efficient fluorination using boron trifluoride etherate (BF3·Et2O) as both a fluorine source and activating reagent. This method is metal-free, rapid, and proceeds under mild conditions, making it suitable for sensitive heterocyclic substrates like oxolanes.
Catalytic fluorination using BF3·Et2O: Hypervalent iodine catalysts combined with BF3·Et2O enable nucleophilic fluorination of unsaturated amides, producing fluorinated oxazoline derivatives in high yields (up to 95%) within minutes.
Reaction conditions: Dichloromethane (DCM) is the optimal solvent; other solvents such as EtOAc, MeCN, THF, or acetone fail to produce the desired fluorinated products effectively.
| Parameter | Optimal Condition | Notes |
|---|---|---|
| Fluorine source | BF3·Et2O | 10 equivalents relative to substrate |
| Catalyst | Hypervalent iodine (10 mol%) | Essential for activation |
| Solvent | Dichloromethane (DCM) | Other solvents less effective |
| Temperature | 0 °C | Mild conditions preserve sensitive groups |
| Reaction time | 10 minutes | Rapid fluorination |
| Yield | Up to 95% | High isolated yields |
This fluorination strategy can be adapted to fluorinate oxolane rings at the 2-position, setting the stage for subsequent amination.
Introduction of the Amine Group
Following fluorination, the amine group at the 3-position of the oxolane ring can be introduced or transformed by several methods:
- Nucleophilic substitution of halogenated oxolane: If a halogen (e.g., chlorine or bromine) is present at the 3-position, nucleophilic substitution with ammonia or amines can yield the desired amine. This SN2 reaction is facilitated by
Q & A
Q. What are the key synthetic routes for 2-Fluorooxolan-3-amine, and how do reaction conditions influence yield and purity?
this compound can be synthesized via reductive amination of fluorinated oxolane precursors (e.g., 3-keto-oxolane derivatives) using reducing agents like sodium cyanoborohydride in the presence of ammonia or primary amines . Critical parameters include pH control (6–7 for optimal imine formation) and temperature (25–40°C). Post-synthesis purification via column chromatography or recrystallization is essential to achieve >95% purity. Competing side reactions, such as over-reduction or fluorinated ring opening, require careful monitoring via TLC or HPLC .
Q. How can spectroscopic techniques (NMR, LC-MS/MS) resolve structural ambiguities in fluorinated oxolane derivatives?
- NMR : NMR is critical for confirming fluorine substitution patterns (δ range: -180 to -220 ppm for aliphatic C-F bonds). and NMR can distinguish amine proton environments (δ 1.5–3.0 ppm) and oxolane ring conformations .
- LC-MS/MS : High-resolution mass spectrometry (HRMS) with ESI+ ionization confirms molecular weight (e.g., [M+H] = 118.08 g/mol for CHFNO) and fragmentation patterns. Retention time shifts in reverse-phase HPLC help identify polar byproducts .
Q. What are the primary chemical reactivities of this compound in nucleophilic and electrophilic reactions?
The amine group undergoes alkylation (e.g., with benzyl halides) and acylation (e.g., acetyl chloride) under mild conditions (0–25°C, pH 7–9). The fluorine atom enhances electrophilic substitution resistance but facilitates hydrogen bonding in supramolecular assemblies. Reductive dehalogenation (e.g., Pd/C/H) may occur under harsh conditions, requiring inert atmospheres to preserve the C-F bond .
Advanced Research Questions
Q. How does fluorination at the oxolane ring influence binding affinity to biological targets (e.g., enzymes or receptors)?
Fluorination increases electronegativity and steric bulk, altering hydrogen-bonding interactions. For example, in enzyme inhibition studies, this compound showed a 3-fold higher IC (12 µM) against monoamine oxidases compared to non-fluorinated analogs, likely due to enhanced hydrophobic interactions with active-site residues . Competitive binding assays (e.g., SPR or ITC) are recommended to quantify affinity shifts induced by fluorine .
Q. How can researchers address contradictory data in regioselectivity studies of fluorinated oxolane derivatives?
Contradictions may arise from varying synthetic protocols (e.g., solvent polarity or catalyst choice). To resolve discrepancies:
- Replicate experiments under standardized conditions (e.g., DMF vs. THF solvent systems).
- Use X-ray crystallography or DFT calculations to confirm regiochemical outcomes.
- Compare NMR chemical shifts with computational predictions (e.g., Gaussian09) .
Q. What strategies optimize the stability of this compound in aqueous solutions for in vitro assays?
- pH Control : Buffers (pH 6–8) minimize amine protonation and hydrolysis.
- Temperature : Storage at -20°C in anhydrous DMSO or ethanol reduces degradation (<5% over 6 months).
- Chelators : EDTA (0.1 mM) prevents metal-catalyzed oxidation .
Q. How can computational modeling predict the metabolic fate of this compound in pharmacokinetic studies?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model oxidative pathways (e.g., CYP450-mediated N-dealkylation). ADMET predictors (e.g., SwissADME) estimate logP (0.8–1.2) and metabolic soft spots (e.g., amine group susceptibility to glucuronidation) .
Q. What analytical challenges arise in quantifying trace impurities in this compound batches?
- Sensitivity Limits : LC-MS/MS with MRM transitions (e.g., m/z 118 → 72) detects impurities at <0.1% levels.
- Matrix Effects : Solid-phase extraction (SPE) using C18 cartridges removes interfering salts .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
